molecular formula C7H4F3NO2 B164834 3-Amino-2,5,6-trifluorobenzoic acid CAS No. 133622-65-8

3-Amino-2,5,6-trifluorobenzoic acid

Cat. No.: B164834
CAS No.: 133622-65-8
M. Wt: 191.11 g/mol
InChI Key: FXEMCOVVTSYFRJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Amino-2,5,6-trifluorobenzoic acid involves several synthetic routes and reaction conditions. One common method includes the nitration of 2,5,6-trifluorobenzoic acid followed by reduction to introduce the amino group . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity. The compound is typically synthesized in a controlled environment to maintain its stability and prevent degradation .

Chemical Reactions Analysis

3-Amino-2,5,6-trifluorobenzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Properties

IUPAC Name

3-amino-2,5,6-trifluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-2-1-3(11)6(10)4(5(2)9)7(12)13/h1H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEMCOVVTSYFRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)C(=O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345575
Record name 3-Amino-2,5,6-trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133622-65-8
Record name 3-Amino-2,5,6-trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2,5,6-trifluorobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-Amino-2,5,6-trifluorobenzoic acid in MALDI mass spectrometry?

A: this compound acts as an additive to improve the crystallization process of the MALDI matrix, gentisic acid [].

Q2: How does the addition of this compound affect gentisic acid in MALDI sample preparation?

A: The research indicates that mixing gentisic acid with this compound leads to a more homogenous crystal morphology []. This homogeneity improves the performance of the MALDI MS analysis by enhancing ion production from the sample.

Q3: Why is crystal morphology important in MALDI mass spectrometry?

A: Crystallization plays a crucial role in MALDI MS. Poor or uneven crystallization of the matrix and analyte mixture can negatively impact ion formation, leading to reduced signal intensity and poorer quality mass spectra []. Homogenous crystal morphology promotes efficient energy transfer from the laser to the analyte, resulting in better ionization and ultimately improved sensitivity and resolution in the mass spectra.

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